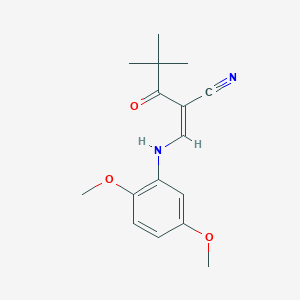![molecular formula C11H14N2O3S B2450444 4-[2-(Acryloylamino)ethyl]benzenesulfonamide CAS No. 186383-33-5](/img/structure/B2450444.png)
4-[2-(Acryloylamino)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(Acryloylamino)ethyl]benzenesulfonamide” is a derivative of benzenesulfonamide . Benzenesulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Synthesis Analysis
The synthesis of new aryl thiazolone–benzenesulfonamides, which are derivatives of benzenesulfonamide, has been described in the literature . These compounds were synthesized as part of a study exploring their inhibitory effect on carbonic anhydrase IX .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has shown the synthesis of novel benzenesulfonamide derivatives, including acryloyl(phenyl)benzenesulfonamide derivatives, which have been explored for their in vitro antitumor activity against various cell lines. These compounds have shown promising results in terms of their interaction against specific enzymes and complexes, indicating their potential in cancer treatment (Fahim & Shalaby, 2019).
Pharmacologically Active Polymers
Studies have also focused on synthesizing pharmacologically active polymers from benzenesulfonamide derivatives. For instance, antimicrobial drugs have been developed from these compounds, showcasing their effectiveness against microbes and suggesting their utility in addressing microbial infections (Thamizharasi, Vasantha, & Reddy, 2002).
Development of Polymeric Complexes
Polymeric complexes involving benzenesulfonamide derivatives have been characterized, revealing their potential in forming materials with specific properties. Such complexes have been evaluated for their application in treating various diseases, including cancer, showcasing the versatility of these compounds in medicinal chemistry (El-Sonbati, Diab, Morgan, & Balboula, 2018).
Photochromic Materials
Another application area is the development of photochromic materials. Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized, showing potential for applications in materials science, particularly in developing materials that change color in response to light (Ortyl, Janik, & Kucharski, 2002).
Bioactivity and Drug Release
The synthesis and characterization of polysulfanilamide and its copolymers have been explored for bioactivity and drug release, indicating the potential of these compounds in developing drug delivery systems that can effectively release drugs in a controlled manner (Alsughayer, Elassar, Al Sagheer, & Mustafa, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-11(14)13-8-7-9-3-5-10(6-4-9)17(12,15)16/h2-6H,1,7-8H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQAARUMBXAFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2450361.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2450363.png)
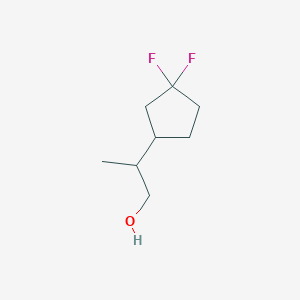
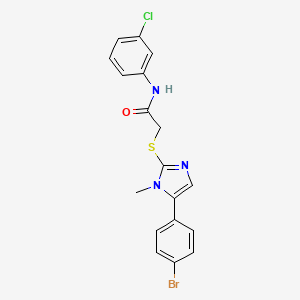
![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)
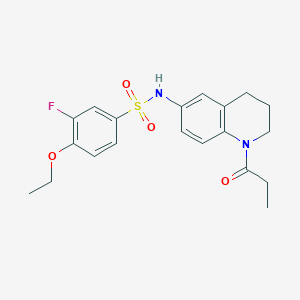

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)
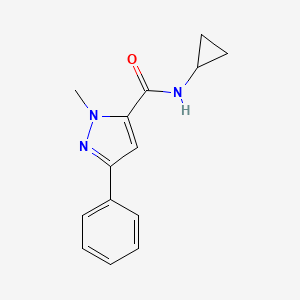
![1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2450376.png)

![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)
